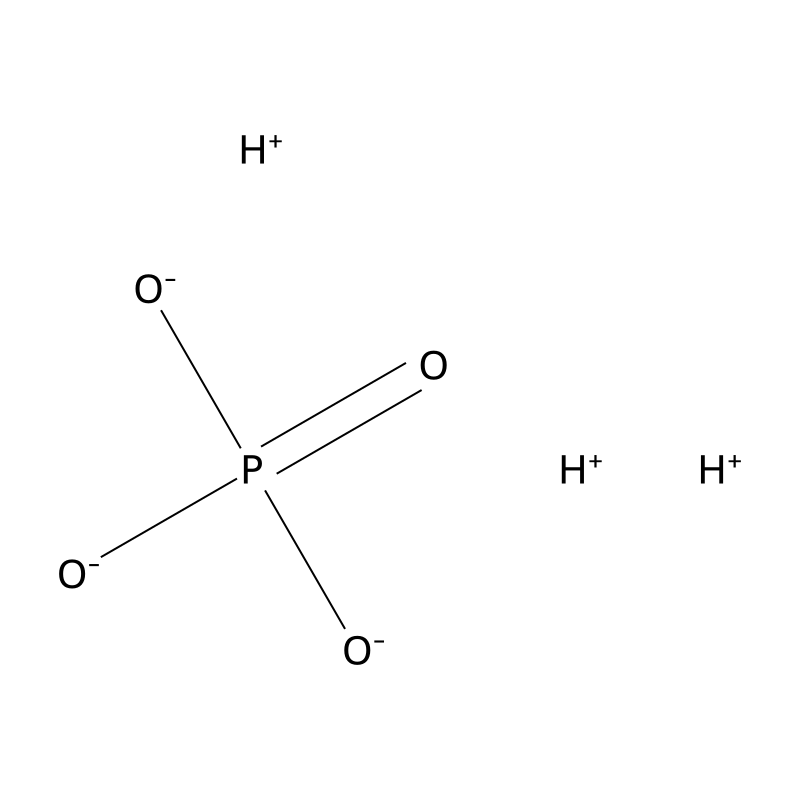

Phosphoric acid

H3PO4

H3O4P

H3PO4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

H3PO4

H3O4P

H3PO4

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in water, alcohol; soluble in 8 volumes of 3:1 ether:alcohol mixture

Soluble in ethanol

548 g/100 g water at 20 °C

1000 mg/mL

Solubility in water: miscible

Solubility in water: very soluble

Miscible

Synonyms

Canonical SMILES

Phosphoric acid (H₃PO₄) is a mineral acid distinguished by its non-volatile nature and moderate strength compared to strong acids like sulfuric or hydrochloric acid. Commercially available in various grades, from technical to high-purity electronic and food grades, its utility is defined by this purity as much as its intrinsic chemical properties. Unlike the highly volatile hydrochloric and nitric acids, phosphoric acid exists as a stable, viscous liquid, which simplifies handling and process control in applications ranging from metal surface treatment to its role as a key electrolyte in certain fuel cells.

References

- [1] P. R. Roberge, "Alloy selection in wet-process phosphoric acid," in Handbook of Corrosion Engineering, McGraw-Hill, 2000.

- [5] Phosphoric Acid Fuel Cells (PFAC). Thermogym. Accessed May 1, 2026.

- [6] Technical Grade vs. Feed Grade Phosphoric Acid: Use Cases and Benefits. Decachem. Published June 5, 2025.

- [13] Sulphuric, hydrochloric, nitric and phosphoric acids. Nordic Council of Ministers. Published September 21, 2009.

Substituting phosphoric acid with other common acids based on acidity alone is a frequent cause of process failure. Hydrochloric acid, for example, is highly volatile, releasing corrosive fumes, whereas phosphoric acid is non-volatile with a high boiling point of 158 °C, making it suitable for high-temperature processes where containment is critical. Sulfuric acid is a powerful dehydrating and oxidizing agent, which can lead to unwanted side reactions and charring in organic synthesis where phosphoric acid acts as a more selective catalyst. Nitric acid is a strong oxidizer, a property not shared by phosphoric acid, making their applications distinct; for instance, phosphoric acid is used for creating a protective phosphate conversion coating on metals, while nitric acid is primarily used for aggressive etching and cleaning. Therefore, selecting phosphoric acid is often a deliberate choice for its unique combination of non-volatility, moderate acidity, and non-oxidizing nature.

References

- [2] Phosphoric Acid in Electroplating and Metal Finishing: Surface Perfection through Chemistry. Decachem. Published November 21, 2025.

- [13] Sulphuric, hydrochloric, nitric and phosphoric acids. Nordic Council of Ministers. Published September 21, 2009.

- [15] Why is phosphoric acid used with catalytic amounts of sulfuric acid instead of concentrated sulfuric for a 4-methylcyclohexane reaction? Chegg. Published November 19, 2024.

- [37] Why is phosphoric acid preferred over sulfuric acid for dehydration of alcohols? Brainly.in. Published May 1, 2018.

Purity-Dependent Performance: Enabling High-Selectivity Etching in Semiconductor Manufacturing

In semiconductor fabrication, particularly the wet etching of silicon nitride (Si₃N₄) layers, the purity of phosphoric acid is a critical procurement parameter. Electronic-grade phosphoric acid (>99.999% purity) is required to achieve the necessary high selectivity against silicon dioxide (SiO₂) and the underlying silicon substrate. Using lower-purity technical-grade acid introduces metallic and particulate contaminants that can cause electrical shorts, defects, and significant yield losses. For example, high-purity phosphoric acid is used to achieve Si₃N₄:SiO₂ etch selectivity ratios greater than 80:1, a performance metric unattainable with lower grades or more aggressive etchants like hydrofluoric acid, which has a much higher etch rate for silicon oxide.

| Evidence Dimension | Etch selectivity (Si₃N₄ vs. SiO₂) |

| Target Compound Data | >80:1 (with high-purity H₃PO₄) |

| Comparator Or Baseline | <20:1 (in a fresh bath, before conditioning), and significantly lower with etchants like HF |

| Quantified Difference | At least a 4-fold increase in selectivity compared to an unconditioned bath, and superior performance over non-selective acids. |

| Conditions | Wet etching of silicon nitride layers on silicon wafers in a semiconductor fabrication process, typically at 150-180°C. |

For buyers in the electronics industry, procuring high-purity phosphoric acid is non-negotiable for achieving the precision and low defect rates required for modern microchip manufacturing.

Processability Advantage: Superior Performance as a Non-Volatile Electrolyte in High-Temperature Fuel Cells

Phosphoric acid is the electrolyte of choice in Phosphoric Acid Fuel Cells (PAFCs) due to its unique properties at high operating temperatures (150-210°C). Its extremely low vapor pressure minimizes electrolyte loss, ensuring long-term stability demonstrated in lifetimes exceeding 40,000 hours. This contrasts sharply with other potential acid electrolytes. Furthermore, PAFCs can tolerate carbon monoxide (CO) concentrations up to 1.5-2%, a level that would severely poison the platinum catalysts in lower-temperature fuel cells like Proton-Exchange Membrane Fuel Cells (PEMFCs). This tolerance allows for the use of less-purified hydrogen fuel, reducing operational costs.

| Evidence Dimension | CO Tolerance in Fuel Cells |

| Target Compound Data | Tolerates 1.5% - 2% CO at 190-210°C |

| Comparator Or Baseline | Proton-Exchange Membrane Fuel Cells (PEMFCs) are severely poisoned by even low ppm levels of CO. |

| Quantified Difference | Orders of magnitude higher tolerance to CO impurities compared to PEMFCs. |

| Conditions | Operating conditions for a Phosphoric Acid Fuel Cell (PAFC), typically 150-210°C. |

This makes phosphoric acid a critical material for stationary power generation applications where long-term stability, reliability, and fuel flexibility are key procurement drivers.

Controlled Reactivity in Metal Treatment: Forming Protective Phosphate Coatings Unlike Aggressive Etching Acids

In metal surface treatment, phosphoric acid provides a distinct functional advantage over other mineral acids like hydrochloric or sulfuric acid. While HCl and H₂SO₄ are used for aggressive cleaning and scale removal (pickling), they can over-etch and damage metal surfaces. Phosphoric acid engages in a milder reaction that not only cleans the surface but also forms an insoluble, protective phosphate conversion coating. This phosphating process provides significant corrosion resistance and creates an ideal surface for paint and coating adhesion, a benefit not offered by simple acid etching.

| Evidence Dimension | Surface functionality after treatment |

| Target Compound Data | Cleans surface and forms a protective, paint-receptive phosphate conversion layer. |

| Comparator Or Baseline | Hydrochloric Acid / Sulfuric Acid: Aggressively removes oxides and scale, but provides no protective layer and risks over-etching. |

| Quantified Difference | Qualitative but fundamental difference in function: passivation and surface preparation vs. aggressive stripping. |

| Conditions | Standard industrial metal pretreatment baths, typically with 5-20% phosphoric acid concentration. |

For buyers in manufacturing and finishing, phosphoric acid is procured not just as a cleaning agent, but as a multifunctional surface treatment chemical that improves final product quality and durability.

Superior Selectivity as a Catalyst in Biomass Conversion

In the acid-catalyzed dehydration of fructose to 5-hydroxymethylfurfural (HMF), a key platform chemical, phosphoric acid demonstrates superior performance compared to stronger acids like sulfuric acid. While strong acids can catalyze the reaction, they also promote undesirable side reactions, such as the formation of humins (polymeric byproducts) and the rehydration of HMF to levulinic acid, which reduces the final HMF yield. Studies show that phosphoric acid provides a more selective environment, leading to higher HMF yields by minimizing these side pathways. This controlled reactivity is crucial for maximizing the output of the desired product in biorefinery processes.

| Evidence Dimension | Catalytic Selectivity (HMF Yield vs. Byproducts) |

| Target Compound Data | Higher selectivity towards HMF, with reduced formation of humins and levulinic acid. |

| Comparator Or Baseline | Sulfuric Acid: Stronger catalysis but promotes more side reactions, leading to lower HMF selectivity and product degradation. |

| Quantified Difference | Phosphoric acid leads to a significantly stronger acceleration of the desired reaction than expected from its pH alone, suggesting a more efficient catalytic pathway compared to other Brønsted acids. |

| Conditions | Hydrothermal dehydration of fructose to HMF, typically in aqueous solutions at elevated temperatures. |

This makes phosphoric acid the preferred catalyst for processes where maximizing the yield of a specific intermediate like HMF is the primary economic driver.

High-Purity Etchant for Microelectronics and Semiconductor Fabrication

For processes requiring precise, selective removal of silicon nitride layers without damaging adjacent silicon or silicon dioxide components, electronic-grade phosphoric acid is the required material. Its controlled etch rate and the critical importance of purity to prevent device failure make it indispensable in the manufacturing of transistors, capacitors, and other advanced semiconductor devices.

Electrolyte for Stationary Combined Heat and Power (CHP) Fuel Cells

In stationary power generation, particularly for commercial buildings, hospitals, and utilities, phosphoric acid serves as the core electrolyte in PAFCs. Its thermal stability and low volatility enable reliable, long-duration operation (over 40,000 hours), while its tolerance to CO in fuel streams allows for lower-cost operation compared to sensitive PEMFC systems.

Multi-Functional Agent for Industrial Metal Finishing

When the goal is not only to clean a metal surface but also to prepare it for subsequent painting or coating, phosphoric acid is the optimal choice. It uniquely provides both cleaning and the deposition of a corrosion-resistant phosphate conversion coating, improving the adhesion and longevity of final finishes on steel, aluminum, and zinc parts.

Selective Catalyst for High-Yield Biorefinery Operations

In the production of bio-based platform chemicals like HMF from fructose, phosphoric acid is selected over stronger mineral acids to maximize product yield. Its ability to selectively catalyze the desired dehydration reaction while minimizing the formation of tars and secondary products makes it a more efficient and cost-effective choice for biomass conversion processes.

References

- [2] Phosphoric Acid in Electroplating and Metal Finishing: Surface Perfection through Chemistry. Decachem. Published November 21, 2025.

- [5] Phosphoric Acid Fuel Cells (PFAC). Thermogym. Accessed May 1, 2026.

- [9] Phosphoric Acid in Semiconductor Manufacturing & Microelectronics. Decachem. Published November 28, 2025.

- [11] Körner, P., Junga, D., & Kruse, A. (2020). The effect of different Brønsted acids on the hydrothermal conversion of fructose to HMF. RSC advances, 10(49), 29431-29439.

- [15] Why is phosphoric acid used with catalytic amounts of sulfuric acid instead of concentrated sulfuric for a 4-methylcyclohexane reaction? Chegg. Published November 19, 2024.

- [18] Pickling with Three Acids: Hydrochloric Acid, Sulfuric Acid, and Phosphoric Acid. Sino-building. Published July 3, 2025.

- [32] Phosphoric Acid Fuel Cell Market Size & Share Report, [2032]. Fortune Business Insights. Published April 2, 2026.

- [40] Phosphoric Acid Nitride Removal. Akrion Systems. Accessed May 1, 2026.

Physical Description

Dry Powder; Dry Powder, Liquid; Liquid, Other Solid; Pellets or Large Crystals; Other Solid; Dry Powder, Other Solid; Liquid

Clear, colourless, viscous liquid

Thick, colorless, odorless, crystalline solid. [Note: Often used in an aqueous solution.]; [NIOSH]

Solid

HYGROSCOPIC COLOURLESS CRYSTALS.

CLEAR COLOURLESS ODOURLESS LIQUID.

Thick, colorless, odorless, crystalline solid.

Thick, colorless, odorless, crystalline solid. [Note: Often used in an aqueous solution.]

Color/Form

Colorless, sparkling liquid or transparent, crystalline solid, depending on concentration and temperature. At 20 °C the 50% and 75% strengths are mobile liquids, the 85% is of syrupy consistency; the 100% acid is in the form of crystals.

Colorless viscous liquid

Thick, colorless crystalline solid [Note: Often used in an aqueous solution]

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

407 °C

3.4 (Air = 1 at the boiling point of phosphoric acid)

158.00 °C. @ 760.00 mm Hg

158 °C

415 °F

Heavy Atom Count

Taste

Vapor Density

Density

1.8741 (100% solution); 1.6850 (85% solution); 1.334 (50% solution), all at 25 °C /Phosphoric acid solutions/

Density at 25 °C: 75% 1.574; 80% 1.628; 85% 1.685

/Bulk density =/ 15.6 lb/gal. /Phosphoric acid, liquid or solution/

1.9 g/cm³

Density (at 25 °C): 1.7 g/cm³

1.87 (pure) 1.33 (50% solution)

(77 °F): 1.87 (pure) 1.33 (50% solution)

LogP

Odor

Decomposition

Decomposition products: converted to pyrophosphoric acid (H4P2O7) when heated to 213 °C.

213 °C

Melting Point

42.4 °C

Melting point: 75% -17.5 °C; 80% 4.6 °C; 85% 21 °C.

Hygroscopic; Latent heat of fusion = 10.5 kJ/mol at the melting point; Heat capacity at constant pressure = 106.2 J/mole (25 °C).

White, monoclinic crystalline solid; MP; melts at 42.35 °C; the hemihydrate has a melting point of 29.25 °C /Pure, 100% phosphoric acid/

41.00 to 44.00 °C. @ 760.00 mm Hg

42 °C

21.1 °C

108 °F

UNII

GHS Hazard Statements

Drug Indication

Therapeutic Uses

Phosphoric acid is used ... to control the pH of the urinary tract in many animals, particularly in mink and cats, to prevent stone formation.

Medication (Vet): Has been used to treat lead poisoning.

Pharmacology

Phosphoric Acid is a colorless, odorless phosphorus-containing inorganic acid. Phosphoric acid is a sequestering agent which binds many divalent cations, including Fe++, Cu++, Ca++, and Mg++. Phosphoric acid is used in dentistry and orthodontics as an etching solution, to clean and roughen the surfaces of teeth where dental appliances or fillings will be placed. In addition, phosphoric acid is a constituent in bone and teeth, and plays a role in many metabolic processes.

MeSH Pharmacological Classification

Mechanism of Action

Vapor Pressure

0.02 [mmHg]

VP: Concentration in wt%, kPa (all at 20 °C): 0, 2.35; 5, 2.33; 10, 2.31; 20, 2.27; 30, 2.17; 50, 1.73; 75, 0.75; 85, 0.29; 100, 0.004

0.0285 torr at 20 °C

Vapor pressure, Pa at 25 °C:

Vapor pressure, kPa at 20 °C: 0.29

0.03 mmHg

Pictograms

Corrosive

Impurities

Other CAS

7664-38-2

9044-08-0

68891-72-5

14066-19-4

14265-44-2

14066-20-7

Absorption Distribution and Excretion

In adults, about two thirds of the ingested phosphate is absorbed, and that which is absorbed is almost entirely excreted into the urine.

Absorbed phosphoric acid is distributed widely in the body as phosphate. Increased serum phosphate concentrations have been reported rarely after phosphoric acid ingestion

Absorbed phosphate is filtered at the glomerulus and partially reabsorbed, with phosphate clearance 80 per cent of creatinine clearance.

The hygroscopic growth of phosphoric acid aerosol (diameter change > 0.5 micrometers) within the human tracheobronchial tree is modeled to investigate changes in deposition characteristics when compared to nonhygroscopic aerosols of identical preinspired size. Phosphoric acid particles are assumed to grow in a stepwise fashion to 99% relative humidity within conducting airways of the lung, having initially reached equilibrium at 90% relative humidity (T= 37 degrees) in the trachea. Deposition efficiencies for growth and no growth are calculated from theoretical equations for inertial impaction, sedimentation, and diffusion. The results show that neglecting the growth of an inhaled phosphoric acid aerosol may result in underestimation of the total deliverable dose by a factor of as much as 600-700%. Significant differences in regional deposition sites for hygroscopic or nonhygroscopic aerosols are predicted. Increased deposition efficiencies imply that measured physical properties (respirable fraction, aerodynamic diameter) of aerosols alone are not sufficient to assess deposition characteristics within the lung; hygroscopic growth must also be considered.

/Ortho/ phosphate is absorbed from, and to a limited extent secreted into, the gastrointestinal tract. Transport of phosphate from the gut lumen is an active, energy-dependent process that is modified by several factors. ... Vitamin D stimulates phosphate absorption, an effect reported to precede its action on calcium ion transport. In adults, about two thirds of the ingested phosphate is absorbed, and that which is absorbed is almost entirely excreted into the urine. In growing children, phosphate balance is positive. Concentrations of phosphate in plasma are higher in children than in adults. This "hyperphosphatemia" decreases the affinity of hemoglobin for oxygen and is hypothesized to explain the physiological "anemia" of childhood. /Phosphates/

The level of inorganic phosphate in the blood is stabilized by exchange with the mineral deposit in the skeleton through the action of parathyroid hormone. This hormone inhibits tubular reabsorption of phosphates by the kidney and brings about demineralization of bone tissue through the action of osteoclasts. The amount of parathyroid hormone that enters the circulation is probably regulated by the calcium level of the blood.

Associated Chemicals

Wikipedia

Aristolochic_acid

Drug Warnings

Splash contact of concentrated strong acids, such as ... phosphoric/acid/, ... can prove as, severely and devastatingly injurious to the eye as splashes of strong alkalies.

Biological Half Life

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Food additives

Agrochemicals -> Pesticides

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Food Additives -> ACID; ANTIOXIDANT_SYNERGIST; SEQUESTRANT; SYNERGIST; -> JECFA Functional Classes

Hazard Classes and Categories -> Corrosives

Cosmetics -> Buffering; Surfactant

Methods of Manufacturing

Wet-process acid is manufactured by the digestion of phosphate rock (calcium phosphate) with sulfuric acid. Other acids such as hydrochloric acid may be used, but the sulfuric acid-based processes are by far the most prevalent. Phosphoric acid is separated from the resultant calcium sulfate slurry by filtration.

Wet phosphoric acid produced by wet digestion contains variable amounts of inorganic impurities, depending on the origin of the phosphate rock. Depending on the further application, these impurities must be partially or completely removed from crude phosphoric acid. Precipitation and extraction processes are used.

Thermal (furnace) process: White (yellow) phosphorus is burned in excess air and the resulting phosphorus pentoxide is hydrated, heats of combustion and hydration are removed, and the phosphoric acid mist collected.

General Manufacturing Information

Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)

Wholesale and Retail Trade

Printing and Related Support Activities

Utilities

All other Petroleum and Coal Products Manufacturing

Agriculture, Forestry, Fishing and Hunting

Fabricated Metal Product Manufacturing

Food, beverage, and tobacco product manufacturing

Other (requires additional information)

All Other Basic Organic Chemical Manufacturing

Wood Product Manufacturing

All Other Basic Inorganic Chemical Manufacturing

Construction

Rubber Product Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Paint and Coating Manufacturing

Adhesive Manufacturing

Not Known or Reasonably Ascertainable

Printing Ink Manufacturing

Synthetic Dye and Pigment Manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Furniture and Related Product Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

Pharmaceutical and Medicine Manufacturing

Petroleum Refineries

All Other Chemical Product and Preparation Manufacturing

Plastics Material and Resin Manufacturing

Transportation Equipment Manufacturing

Paper Manufacturing

Computer and Electronic Product Manufacturing

Miscellaneous Manufacturing

Phosphoric acid: ACTIVE

Isooctanol, reaction products with phosphorus oxide (P2O5) and polyethylene glycol monotridecyl ether: ACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Phosphoric acid is the most economical acidulant for carbonated beverages available.

Reagent grade concentrated phosphoric acid is 85-87% (wt/wt) phosphoric acid (equivalent to about 17 M). It appears to be as corrosive as sulfuric and hydrochloric acids.

Wet-process phosphoric acid (53-54% P2O5), commonly referred to as merchant grade, is the type most widely used as an intermediate in the production of phosphate fertilizers.

Second largest volume mineral acid produced, after sulfuric acid.

For more General Manufacturing Information (Complete) data for PHOSPHORIC ACID (11 total), please visit the HSDB record page.

Analytic Laboratory Methods

Method: OSHA ID-165SG; Procedure: ion chromatography (silica gel); Analyte: phosphoric acid; Matrix: air; Detection Limit: 0.25 ug/sample.

Method: OSHA ID-111; Procedure: ion chromatography (mixed cellulose ester membrane filter); Analyte: phosphoric acid; Matrix: air; Detection Limit: 0.5 ug/mL.

Colorimetric methods may be used to detect 1-20 mg/L in water.

For more Analytic Laboratory Methods (Complete) data for PHOSPHORIC ACID (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

The hot concentrated acid attacks porcelain and granite ware. Phosphoric acid may be stored in suitable stainless steel containers.

Dates

ChemIDplus

inChem

Hsiao et al. Automatic policing of biochemical annotations using genomic correlations. Nature Chemical Biology, doi: 10.1038/nchembio.266, published online 22 November 2009 http://www.nature.com/naturechemicalbiology